1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea is a complex organic compound that features a benzodioxin ring, a pyrazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the benzodioxin ring, the pyrazole ring, and the pyridine ring, followed by their coupling to form the final product. Common reagents and conditions might include:
Formation of Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides.
Formation of Pyrazole Ring: This often involves the reaction of hydrazines with 1,3-diketones.
Formation of Pyridine Ring: This can be synthesized through various methods such as the Hantzsch pyridine synthesis.
Coupling Reactions: The final coupling might involve the use of coupling agents like carbodiimides or phosphonium salts under mild conditions.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzodioxin ring.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.
Scientific Research Applications
This compound could have a wide range of applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as in the treatment of diseases where the compound’s specific activity is beneficial.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application but might involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea: Similar compounds might include other benzodioxin derivatives, pyrazole derivatives, and pyridine derivatives.
Uniqueness
Structural Features: The combination of benzodioxin, pyrazole, and pyridine rings in a single molecule.
Functional Properties: Unique reactivity and potential biological activity.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-24-12-14(11-22-24)16-4-2-13(9-20-16)10-21-19(25)23-15-3-5-17-18(8-15)27-7-6-26-17/h2-5,8-9,11-12H,6-7,10H2,1H3,(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPZCVZNCDKKHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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